2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methylphenyl)acetamide
Description
2-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methylphenyl)acetamide (CAS: 946231-78-3) is a synthetic small molecule with a molecular formula of C₂₂H₂₂N₄O₂ and a molecular weight of 374.44 g/mol . Its structure comprises three key components:
- 5-Ethyl-1,3,4-oxadiazole ring: Acts as a bioisostere for ester or carbamate groups, enhancing hydrogen-bonding capacity and metabolic stability .
- N-(4-Methylphenyl)acetamide side chain: Introduces steric and electronic effects, influencing target selectivity.
This compound’s design leverages the pharmacological versatility of oxadiazoles, which are known for antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-3-20-23-24-21(27-20)18-12-15-6-4-5-7-17(15)25(18)13-19(26)22-16-10-8-14(2)9-11-16/h4-12H,3,13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSVUFREUBGXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes.
Coupling of the Rings: The final step involves coupling the oxadiazole and indole rings through a suitable linker, such as an acetamide group.
Chemical Reactions Analysis
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions:
Reduction: Reduction reactions can occur at the oxadiazole ring using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common at the indole ring due to its electron-rich nature.
Scientific Research Applications
Medicinal Chemistry
The compound is extensively studied for its anticancer properties . Research indicates that it can inhibit various enzymes involved in cancer cell proliferation, particularly targeting tyrosine kinases. For instance, a study demonstrated that derivatives of oxadiazole exhibit moderate cytotoxic activity against colon carcinoma cell lines (HCT-116), suggesting potential therapeutic applications in cancer treatment.
| Compound | Concentration (μg/mL) | Cell Viability (%) |
|---|---|---|
| 2-[2-(5-Ethyl-Oxadiazol)] | 50 | 18.17 |
| Vinblastine (Standard) | 50 | 13.31 |
Antimicrobial Activity
The compound is also being explored for its antimicrobial and antifungal properties . Its dual-ring structure enhances its interaction with microbial targets, making it a candidate for developing new antibiotics. Studies have shown promising results in inhibiting bacterial growth, indicating its potential in treating infections resistant to conventional antibiotics.
Anti-inflammatory Properties
Research suggests that this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways and cytokine production. This property could be beneficial in treating various inflammatory diseases and conditions .
Material Science Applications
Beyond medicinal applications, the compound's electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs) . Its unique structural features allow for enhanced charge transport properties, which are crucial in the development of efficient electronic materials .
Case Studies
Recent studies have documented the efficacy of this compound in various applications:
- Anticancer Study : A study conducted by Abdelrehim et al. highlighted the cytotoxic effects of oxadiazole derivatives on colon cancer cells, demonstrating significant reductions in cell viability at specific concentrations.
- Antimicrobial Research : Investigations into the antimicrobial effects revealed that this compound effectively inhibited the growth of several bacterial strains, showcasing its potential as a new antibiotic agent.
- Material Science Application : Research into the electronic properties of this compound indicated its suitability for use in organic electronics, particularly as a material for LEDs due to its efficient charge transport capabilities .
Mechanism of Action
The mechanism of action of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.
Antiviral Activity: It may inhibit viral replication by interacting with viral enzymes or proteins.
Anticancer Activity: The compound can induce apoptosis in cancer cells by interacting with specific cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogs with Modified Aromatic Substituents
N-(4-Methylphenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamide (8g)
- Structure : Shares the indole-oxadiazole core and 4-methylphenyl group but includes a sulfanyl (-S-) linker instead of direct acetamide attachment.
- Properties : Molecular weight = 378 g/mol, melting point = 142°C .
- Key Difference : The sulfanyl linker in 8g may reduce lipophilicity compared to the target compound’s direct acetamide linkage, altering membrane permeability .
N-(4-Acetamidophenyl)-2-[2-(5-Propyl-1,3,4-Oxadiazol-2-yl)-1H-Indol-1-yl]Acetamide
Analogs with Heterocyclic Replacements
2-((5-Benzofuran-2-yl)-1,3,4-Oxadiazol-2-yl)Thio)-N-(3-Chlorophenyl)Acetamide (2a)
- Structure : Replaces indole with benzofuran and substitutes 4-methylphenyl with 3-chlorophenyl.
- Activity : Exhibited potent antimicrobial activity (MIC = 4 µg/mL against S. aureus), attributed to the electron-withdrawing chloro group enhancing membrane disruption .
- Key Difference : The benzofuran-oxadiazole scaffold lacks the indole’s NH group, which is critical for hydrogen bonding in certain receptor interactions .
N-(5-(3-Methoxybenzyl)-1,3,4-Oxadiazol-2-yl)-2-(Arylthio)Acetamide
Analogs with Functional Group Variations
2-[(5-((1H-Indol-3-yl)Methyl)-1,3,4-Oxadiazol-2-yl)Thio]-N-(Benzothiazol-2-yl)Acetamide (2a)
- Structure : Incorporates a benzothiazole ring instead of 4-methylphenyl.
- Properties : Melting point = 200.9–201.7°C, yield = 80% .
(E)-N-(2-Chlorophenyl)-2-(3-(Hydroxyimino)Methyl)-1H-Indol-1-yl)Acetamide (3a)
- Structure: Features a hydroxyimino group on the indole core.
- Activity: Demonstrated antioxidant properties via radical scavenging assays, linked to the hydroxyimino group’s redox activity .
Biological Activity
The compound 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methylphenyl)acetamide is a hybrid molecule that combines an indole moiety with an oxadiazole ring. This structural combination is significant due to the diverse biological activities associated with both indole and oxadiazole derivatives. Recent studies have highlighted the potential of compounds containing these scaffolds in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
- Mechanism of Action : The oxadiazole moiety has been shown to interact with various enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) . This interaction can lead to the inhibition of cancer cell growth.
- In Vitro Studies : Research indicates that oxadiazole derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, compounds similar to our target compound have demonstrated IC50 values in the micromolar range against human glioblastoma and melanoma cells .
- Molecular Docking Studies : Docking studies suggest that the compound may bind effectively to targets such as HDACs and topoisomerases, which are critical in cancer therapy . The binding affinity and interaction patterns provide insights into its potential efficacy as an anticancer agent.
Antimicrobial Activity
- Spectrum of Activity : Compounds containing the oxadiazole ring have been reported to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the indole structure may enhance this activity due to its ability to penetrate bacterial membranes .
- Case Studies : In a study evaluating various oxadiazole derivatives, compounds similar to this compound showed promising results against resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development .
Summary of Key Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
